N-ethyl[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1, 2-a]pyrimidin-3-yl)]carboxamide N-ethyl[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1, 2-a]pyrimidin-3-yl)]carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20196321
InChI: InChI=1S/C22H21N5O2/c1-3-24-21(28)16-12-17-20(25-19-14(2)8-7-11-26(19)22(17)29)27(18(16)23)13-15-9-5-4-6-10-15/h4-12,23H,3,13H2,1-2H3,(H,24,28)
SMILES:
Molecular Formula: C22H21N5O2
Molecular Weight: 387.4 g/mol

N-ethyl[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1, 2-a]pyrimidin-3-yl)]carboxamide

CAS No.:

Cat. No.: VC20196321

Molecular Formula: C22H21N5O2

Molecular Weight: 387.4 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1, 2-a]pyrimidin-3-yl)]carboxamide -

Specification

Molecular Formula C22H21N5O2
Molecular Weight 387.4 g/mol
IUPAC Name 7-benzyl-N-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Standard InChI InChI=1S/C22H21N5O2/c1-3-24-21(28)16-12-17-20(25-19-14(2)8-7-11-26(19)22(17)29)27(18(16)23)13-15-9-5-4-6-10-15/h4-12,23H,3,13H2,1-2H3,(H,24,28)
Standard InChI Key ZRSRMDPANHHZGK-UHFFFAOYSA-N
Canonical SMILES CCNC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC4=CC=CC=C4

Introduction

N-ethyl[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1, 2-a]pyrimidin-3-yl)]carboxamide is a complex organic compound featuring multiple heterocyclic rings. It belongs to a broader class of pyrimidine derivatives, which have garnered significant attention for their potential pharmacological applications. The compound's unique structure includes various functional groups that contribute to its chemical properties and biological activities.

Synthesis and Chemical Reactivity

The synthesis of N-ethyl[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1, 2-a]pyrimidin-3-yl)]carboxamide typically involves multi-step synthetic routes. These pathways may include various organic reactions such as condensation, cyclization, and substitution reactions, which highlight the compound's versatility in synthetic organic chemistry.

Comparison with Similar Compounds

N-ethyl[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1, 2-a]pyrimidin-3-yl)]carboxamide shares structural similarities with other compounds, such as N-benzyl-N-(4-methylphenyl)urea and ethyl 2-imino derivatives, which exhibit antitumor and antimicrobial activities, respectively. The unique multi-ring structure of this compound differentiates it from others in its class.

Data Table: Comparison of Structural Features and Biological Activities

Compound NameStructural FeaturesBiological Activity
N-benzyl-N-(4-methylphenyl)ureaSimilar imino groupAntitumor
Ethyl 2-imino derivativePyrimidine coreAntimicrobial
10-Methyl pyrido derivativesDihydropyridine structureCNS effects
N-ethyl[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1, 2-a]pyrimidin-3-yl)]carboxamideMulti-ring structurePotential pharmacological applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator